In-Depth Technical Guide: Solubility Profiling and Physicochemical Characterization of 2-Methyl-4-(piperazin-1-yl)aniline
In-Depth Technical Guide: Solubility Profiling and Physicochemical Characterization of 2-Methyl-4-(piperazin-1-yl)aniline
Executive Summary
The compound 2-Methyl-4-(piperazin-1-yl)aniline (Molecular Formula: C₁₁H₁₇N₃) is a highly versatile bifunctional building block widely utilized in the synthesis of kinase inhibitors, anti-cancer agents, and central nervous system (CNS) therapeutics. Because it features both a primary aromatic amine (aniline) and a secondary aliphatic amine (piperazine), its physicochemical behavior is highly complex. Understanding the exact solubility profile of this compound is not merely an analytical exercise; it is a critical prerequisite for optimizing reaction solvents during active pharmaceutical ingredient (API) synthesis and for predicting the pharmacokinetic absorption of its downstream derivatives.
This whitepaper provides an authoritative, deep-dive analysis into the thermodynamic solubility of 2-Methyl-4-(piperazin-1-yl)aniline, detailing the mechanistic causality of its solvation, predictive quantitative data, and the self-validating experimental workflows required to measure it accurately.
Molecular Architecture & Mechanistic Insights into Solvation
The solubility of 2-Methyl-4-(piperazin-1-yl)aniline is fundamentally dictated by its pH-dependent ionization states. The molecule possesses two distinct ionizable centers:
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The Piperazine Ring (N4): A strongly basic secondary aliphatic amine with a pKa of ~9.5.
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The Aniline Group (N1): A weakly basic primary aromatic amine with a pKa of ~4.5, sterically and electronically influenced by the adjacent ortho-methyl group.
The Causality of pH-Dependent Solvation: In highly acidic media (pH < 4.5), both nitrogen centers are protonated, resulting in a di-cationic species. This state maximizes ion-dipole interactions with water, leading to near-instantaneous dissolution and massive aqueous solubility. As the pH approaches 6.8 (typical of the human intestinal tract), the aniline group deprotonates. The resulting mono-cationic species exhibits a sharp decline in solubility. At a basic pH (> 9.5), the molecule exists entirely as a neutral free base. In this state, lipophilic interactions dominate (LogP ~1.2)[1], rendering the compound highly soluble in organic solvents like dichloromethane, but practically insoluble in water.
Figure 1: pH-dependent solvation pathway of 2-Methyl-4-(piperazin-1-yl)aniline.
Physicochemical Properties & Quantitative Solubility Data
The following tables synthesize the intrinsic physicochemical properties and the predicted solubility profiles of 2-Methyl-4-(piperazin-1-yl)aniline across various media. These profiles are derived using Henderson-Hasselbalch predictive modeling aligned with empirical data from structurally analogous piperazinyl-anilines[1].
Table 1: Core Physicochemical Properties
| Property | Value | Clinical / Synthetic Implication |
| Molecular Weight | 191.28 g/mol | Highly favorable for oral bioavailability (Lipinski's Rule of 5). |
| pKa₁ (Piperazine) | ~9.5 | Ensures protonation at physiological pH; drives salt-formation strategies. |
| pKa₂ (Aniline) | ~4.5 | Susceptible to oxidation; requires controlled pH during synthesis. |
| LogP (Predicted) | ~1.2 | Balanced lipophilicity; favors partitioning into lipid bilayers. |
Table 2: pH-Dependent Aqueous Solubility Profile (25°C)
| Medium | pH Level | Estimated Solubility | Ionization State |
| Simulated Gastric Fluid | 1.2 | > 50.0 mg/mL | Di-cationic (Fully Protonated) |
| Acetate Buffer | 4.5 | 15.0 - 25.0 mg/mL | Mono-cationic |
| Simulated Intestinal Fluid | 6.8 | 1.0 - 5.0 mg/mL | Partial Free Base |
| Alkaline Buffer | 10.0 | < 0.1 mg/mL | Neutral Free Base |
Table 3: Organic Solvent Solubility Profile
| Solvent | Polarity Index | Estimated Solubility | Application |
| Dichloromethane (DCM) | 3.1 | > 50 mg/mL (Freely Soluble) | Primary extraction solvent for the free base. |
| Methanol (MeOH) | 5.1 | > 30 mg/mL (Soluble) | Ideal for recrystallization and HPLC mobile phases. |
| Hexane | 0.1 | < 1 mg/mL (Very Slightly Soluble) | Used as an anti-solvent to force precipitation. |
Experimental Workflows: Thermodynamic Solubility Determination
To generate regulatory-compliant data, solubility must be determined using the Thermodynamic Shake-Flask Method as outlined by [2]. Kinetic methods (like solvent-shift) are prone to supersaturation artifacts and are insufficient for rigorous profiling under [3] specifications.
The following protocol is engineered as a self-validating system , ensuring that physical phase changes do not corrupt the quantitative chemical analysis.
Figure 2: Shake-flask thermodynamic solubility experimental workflow.
Step-by-Step Methodology & Causality
Step 1: Buffer Preparation & Saturation
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Action: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate). Dispense 10 mL into amber glass vials and add an excess of 2-Methyl-4-(piperazin-1-yl)aniline solid (~150 mg).
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Causality: The selected pH levels mimic the gastrointestinal tract, providing predictive value for oral absorption. Amber glass is strictly utilized to prevent the photo-oxidation of the electron-rich aniline moiety. An excess of solid is required to ensure the solution reaches maximum thermodynamic saturation.
Step 2: Incubation
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Action: Seal the vials and agitate on an orbital shaker at 300 rpm at a strictly controlled 25.0 ± 0.5 °C for 48 hours.
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Causality: A 48-hour timeframe is critical. Shorter incubation periods often measure kinetic dissolution rate rather than true thermodynamic equilibrium, leading to falsely low solubility values.
Step 3: Phase Separation
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Action: Centrifuge the suspension at 10,000 × g for 15 minutes. Filter the resulting supernatant through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter, discarding the first 1 mL of filtrate.
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Causality: Centrifugation pellets the bulk solid, preventing filter clogging. PTFE is chosen over nylon or cellulose because it is highly inert; discarding the first 1 mL saturates any potential non-specific binding sites on the membrane, ensuring the lipophilic free base is not stripped from the solution prior to analysis.
Step 4: Quantification
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Action: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (λ = 254 nm) against a validated, multi-point calibration curve.
Step 5: Self-Validation (Solid-State Verification)
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Action: Recover the residual solid from the centrifuge pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).
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Causality (The Trustworthiness Pillar): This is the most critical step for data integrity. At pH 1.2, the free base may react with the buffer to form an in situ hydrochloride salt. If this occurs, the crystal lattice changes, and the HPLC is no longer measuring the solubility of the free base, but rather the apparent solubility of the salt. XRPD confirms whether the solid state has remained consistent, validating the entire experiment.
References
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PubChem (National Center for Biotechnology Information). "4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253." Used as a structural proxy for physicochemical property prediction. URL:[Link]
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OECD (1995). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products." URL:[Link]
